An In-Depth Technical Guide to Bis(tricyclohexyltin) Sulfide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Bis(tricyclohexyltin) Sulfide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerful Thionating Agent
Bis(tricyclohexyltin) sulfide, with the chemical formula [(c-C₆H₁₁)₃Sn]₂S, is a notable organotin compound distinguished by its utility as a potent and selective sulfur-transfer reagent in organic synthesis. This guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed protocol for its synthesis and purification, an exploration of its reactivity and applications, and essential safety and handling information. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for researchers leveraging this reagent in complex chemical transformations.
Chemical Identity and Molecular Structure
Bis(tricyclohexyltin) sulfide, also known as hexacyclohexyldistannathiane, is characterized by two tricyclohexyltin moieties bridged by a single sulfur atom. The bulky cyclohexyl groups play a significant role in the compound's solubility, reactivity, and thermal stability.
Molecular Structure Diagram:
Caption: Molecular structure of bis(tricyclohexyltin) sulfide.
Core Physicochemical Properties
The physical and chemical properties of bis(tricyclohexyltin) sulfide are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₆₆SSn₂ | [1] |
| Molecular Weight | 768.39 g/mol | [1] |
| CAS Number | 13121-76-1 | [1] |
| Appearance | White crystalline solid (typical for organotin compounds) | General knowledge |
| Melting Point | 130-132 °C | [1][2] |
| Boiling Point | 669.8 ± 38.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; highly soluble in nonpolar organic liquids; less soluble in alcohols. | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of bis(tricyclohexyltin) sulfide is a straightforward and high-yielding process, making it an accessible reagent in a standard laboratory setting. The primary route involves the reaction of tricyclohexyltin chloride with a sulfur source, typically hydrated sodium sulfide.
Synthetic Workflow Diagram:
Caption: Experimental workflow for the synthesis of bis(tricyclohexyltin) sulfide.
Step-by-Step Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tricyclohexyltin chloride and sodium sulfide nonahydrate (Na₂S·9H₂O) in a 2:1 molar ratio.
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Solvent Addition: Add 95% ethanol to the flask to serve as the reaction solvent. The exact volume should be sufficient to dissolve the reactants upon heating.
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Reaction: Heat the mixture to reflux with continuous stirring. Maintain the reflux for 2 hours to ensure the reaction goes to completion.[2]
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Product Isolation: Upon cooling, the bis(tricyclohexyltin) sulfide will precipitate out of the solution. Collect the solid product by vacuum filtration.
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Purification: For obtaining high-purity material, recrystallize the crude product from a mixture of dichloromethane and methanol (CH₂Cl₂/MeOH).[2] This process yields the final product as a crystalline solid with a melting point of 130-132 °C.[2]
Causality in Experimental Choices:
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Choice of Solvent: Ethanol is an effective solvent for this reaction as it facilitates the dissolution of the ionic sodium sulfide and the organotin halide at elevated temperatures, while allowing for the precipitation of the less polar product upon cooling.
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Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the nucleophilic substitution of the chloride on the tin atom by the sulfide ion, ensuring a high conversion rate within a reasonable timeframe.
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Recrystallization Solvents: The dichloromethane/methanol solvent system is ideal for purification. Dichloromethane is a good solvent for the nonpolar product, while methanol acts as an anti-solvent, inducing crystallization of the pure compound and leaving impurities dissolved.
Reactivity and Applications: A Powerful Tool for Thionation
The primary application of bis(tricyclohexyltin) sulfide is as a highly effective thionating agent for the conversion of carbonyl compounds into their corresponding thiocarbonyl analogues.[2] This transformation is of significant interest in the synthesis of various sulfur-containing heterocycles and other thiocarbonyl compounds.
The reactivity of bis(tricyclohexyltin) sulfide in thionation reactions is believed to proceed through a mechanism analogous to that of other thionating agents like Lawesson's reagent. The reaction is driven by the high affinity of tin for oxygen, leading to the formation of a stable tin-oxygen species and the desired thiocarbonyl compound.
General Reaction Scheme for Thionation:
R₂C=O + [(c-C₆H₁₁)₃Sn]₂S → R₂C=S + [(c-C₆H₁₁)₃Sn]₂O
This reagent has been successfully employed for the synthesis of a variety of thiocarbonyls, including:
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Thioaldehydes
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Thioketones
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Thiolactams
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β-Thiolactams
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Thiophenes[2]
The bulky tricyclohexyl groups on the tin atoms can provide steric hindrance, which may influence the selectivity of the thionation reaction in substrates with multiple carbonyl groups.
Safety, Handling, and Toxicology
Bis(tricyclohexyltin) sulfide is classified as harmful ("Xn: Harmful").[1] As with all organotin compounds, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Toxicological Profile:
Handling Precautions:
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Avoid inhalation of dust and vapors.
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Prevent contact with skin and eyes.
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In case of contact, wash the affected area immediately with copious amounts of water.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Thermal Decomposition:
The thermal decomposition of organotin sulfides can lead to the formation of tin sulfides and other volatile organic compounds. The exact decomposition products and temperatures for bis(tricyclohexyltin) sulfide are not well-documented and would require specific thermal analysis (e.g., TGA/DSC) for determination.
Conclusion
Bis(tricyclohexyltin) sulfide is a valuable and readily accessible reagent for the thionation of carbonyl compounds. Its high reactivity and straightforward synthesis make it an attractive alternative to other sulfurating agents. However, its potential toxicity necessitates careful handling and adherence to strict safety protocols. Further research into its detailed spectroscopic and crystallographic properties, as well as a more comprehensive toxicological evaluation, would be beneficial for expanding its applications in organic synthesis and ensuring its safe use in the research community.
References
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Gelest, Inc. Introduction to Organotin Chemistry. [Link]
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Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
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de Lima, G. M., Sansiviero, M. T. C., da Silva, M. C., & Costa, G. A. A. (2001). Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS. Journal of Materials Chemistry, 11(3), 850–854. [Link]
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World Health Organization. (1980). Tin and organotin compounds: a preliminary review. Environmental Health Criteria 15. [Link]
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de Oliveira, L. C. S., de Farias, R. F., & Abras, A. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 598. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
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Australian Government Department of the Environment and Energy. (2022). Organo-tin compounds. [Link]
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